Acetamide, N-(4-cyanomethylphenyl)-2-(5-phenyltetrazol-2-yl)-
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Overview
Description
N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound characterized by the presence of a cyanomethyl group, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor.
Coupling Reactions: The final step involves coupling the tetrazole derivative with the cyanomethyl phenyl derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyanomethyl groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products may include substituted tetrazoles or phenyl derivatives.
Scientific Research Applications
N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE depends on its specific application:
In Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate-containing substrates.
In Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or light absorption characteristics.
Comparison with Similar Compounds
Similar Compounds
N-[4-(CYANOMETHYL)PHENYL]-2-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE: This compound has a methyl group instead of a phenyl group on the tetrazole ring, which may alter its reactivity and applications.
N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TRIAZOL-2-YL)ACETAMIDE: This compound has a triazole ring instead of a tetrazole ring, which can affect its chemical properties and biological activity.
Uniqueness
N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to the combination of its structural features, including the cyanomethyl group, phenyl group, and tetrazole ring
Properties
Molecular Formula |
C17H14N6O |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C17H14N6O/c18-11-10-13-6-8-15(9-7-13)19-16(24)12-23-21-17(20-22-23)14-4-2-1-3-5-14/h1-9H,10,12H2,(H,19,24) |
InChI Key |
OFRHBJCIGYLBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
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